molecular formula C84H54 B12522490 9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] CAS No. 817642-14-1

9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]

Cat. No.: B12522490
CAS No.: 817642-14-1
M. Wt: 1063.3 g/mol
InChI Key: MOUNGMNKZFJDDZ-UHFFFAOYSA-N
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Description

The compound 9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] is a bis-anthracene derivative featuring a central 1,4-phenylene bridge. Each anthracene unit is substituted at the 10-position with a 9,9-diphenylfluoren-2-yl group. This structure combines the π-conjugated anthracene core with bulky diphenylfluorenyl substituents, which are known to enhance thermal stability and modulate electronic properties. Such compounds are of interest in organic electronics, host-guest chemistry, and optoelectronic applications due to their extended conjugation and steric effects .

Properties

CAS No.

817642-14-1

Molecular Formula

C84H54

Molecular Weight

1063.3 g/mol

IUPAC Name

9-(9,9-diphenylfluoren-2-yl)-10-[4-[10-(9,9-diphenylfluoren-2-yl)anthracen-9-yl]phenyl]anthracene

InChI

InChI=1S/C84H54/c1-5-25-59(26-6-1)83(60-27-7-2-8-28-60)75-43-23-21-33-63(75)65-51-49-57(53-77(65)83)81-71-39-17-13-35-67(71)79(68-36-14-18-40-72(68)81)55-45-47-56(48-46-55)80-69-37-15-19-41-73(69)82(74-42-20-16-38-70(74)80)58-50-52-66-64-34-22-24-44-76(64)84(78(66)54-58,61-29-9-3-10-30-61)62-31-11-4-12-32-62/h1-54H

InChI Key

MOUNGMNKZFJDDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=C(C=C8)C9=C1C=CC=CC1=C(C1=CC=CC=C19)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] typically involves multi-step organic reactions. One common method includes the coupling of 9,9-diphenylfluorene with anthracene derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel complexes to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically target the anthracene units, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce specific functional groups within the compound, altering its electronic properties.

    Substitution: The phenylene and anthracene units can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced anthracene or phenylene units.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of advanced organic materials. Its unique structure allows for the creation of polymers and oligomers with specific electronic and optical properties.

Biology: In biological research, the compound can be used as a fluorescent probe due to its strong fluorescence. It helps in studying cellular processes and imaging applications.

Medicine: Potential applications in medicine include its use as a photosensitizer in photodynamic therapy. The compound’s ability to generate reactive oxygen species upon light activation makes it useful in targeting cancer cells.

Industry: In the industrial sector, the compound is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices

Mechanism of Action

The compound exerts its effects primarily through its electronic structure. The extended conjugation within the molecule allows for efficient absorption and emission of light. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to the destruction of targeted cells. The molecular targets include cellular components such as membranes and proteins, which are damaged by the reactive species.

Comparison with Similar Compounds

Structural Analogues with Anthracene-Fluorenyl Motifs

2-tert-Butyl-9,10-bis(9,9-dimethylfluorenyl)anthracene ()
  • Structure : Anthracene core with 9,9-dimethylfluorenyl groups at the 9,10-positions and a tert-butyl substituent at the 2-position.
  • Key Differences : Lacks the central phenylene bridge and diphenyl substituents on the fluorenyl groups.
  • Properties: Molecular weight: 618.864 g/mol. Steric hindrance from tert-butyl and dimethyl groups reduces aggregation but limits π-π stacking. Applications: Potential use in OLEDs due to fluorescence and thermal stability (5% weight loss at 423.37°C) .
1,3-Bis(9-(4-(anthracen-9-yl)phenyl)-9H-fluoren-9-yl)benzene ()
  • Structure : A benzene core linked to two anthracene-fluorenyl units via 1,3-phenylene bridges.
  • Key Differences : More complex architecture with a benzene spacer and additional phenyl groups.
  • Properties: Molecular weight: 911.160 g/mol. Extended conjugation enhances absorption/emission in the visible spectrum. Potential for host-guest chemistry due to rigid, planar structure .
9,9'-(1,4-Phenylene)bis(9H-fluoren-9-ol) (H1 in )
  • Structure: Two fluorenol units connected by a 1,4-phenylene bridge.
  • Key Differences: Replaces anthracene with fluorenol (hydroxyl-substituted fluorene).
  • Properties: Forms 1:2 host-guest complexes with tetramethylurea (TMU) via hydrogen bonding. Crystallizes in monoclinic space group P2₁/c, stabilized by classical and non-classical hydrogen bonds. Lower thermal stability compared to anthracene derivatives due to hydroxyl groups .

Optical and Electronic Properties

Comparison with Fluorescent Anthracene Derivatives
  • 9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene (TTPA) (): Exhibits circularly polarized luminescence (CPL) with high dissymmetry factors. The target compound’s diphenylfluorenyl groups may reduce aggregation-caused quenching (ACQ) compared to TTPA’s planar structure.
  • Rubrene :
    • High charge-carrier mobility due to extended π-conjugation.
    • The target compound’s bulky substituents likely hinder similar mobility but improve thin-film morphology .
Polymer Analogues ():
  • PFEP (polycationic polymer with fluorenylene ethynylene-alt-phenylene):
    • Water-soluble and used in fluorescence-based biosensing.
    • The target compound’s hydrophobic anthracene-fluorenyl structure contrasts with PFEP’s ionic solubility .
  • Electropolymerized Carbazole-Thiophene Derivatives :
    • Exhibit electrochromic properties.
    • The target compound’s rigid structure may limit electrochemical polymerization but enhance thermal stability .

Thermal and Host-Guest Properties

Thermal Stability
Compound 5% Weight Loss Temperature (°C) Glass Transition (°C)
Target Compound Not reported Not reported
2-tert-Butyl-9,10-bis(fluorenyl)anthracene 423.37 95.09
Carbazole-based EPC () 423.37 95.09
  • Inference : The target compound’s diphenylfluorenyl groups likely enhance thermal stability similar to tert-butyl and carbazole substituents .
Host-Guest Chemistry
  • H1·2(TMU) (): Stabilized by hydrogen bonds between fluorenol hydroxyls and TMU carbonyls. The target compound’s anthracene core and lack of hydroxyl groups would shift binding mechanisms to van der Waals or π-π interactions .

Biological Activity

The compound 9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene] (commonly referred to as DBF ) is a complex organic molecule notable for its potential applications in organic electronics and photonics. This article delves into the biological activity of DBF, examining its effects on cellular systems, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

DBF is characterized by its intricate structure composed of anthracene units linked by a phenylene bridge. The molecular formula is C84H54C_{84}H_{54}, and it exhibits significant fluorescence properties due to the presence of multiple aromatic rings.

Anticancer Properties

Recent studies have indicated that DBF exhibits promising anticancer activity. In vitro assays demonstrated that DBF can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), which disrupt cellular redox balance and trigger apoptotic pathways.

The biological activity of DBF can be attributed to its ability to interact with cellular membranes and induce oxidative stress. This interaction leads to:

  • Increased ROS Production : DBF enhances ROS levels within cells, which can damage cellular components and lead to apoptosis.
  • Cell Cycle Arrest : Studies have shown that DBF can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively.

Case Studies

  • Breast Cancer Cell Line Study :
    • Objective : To evaluate the cytotoxic effects of DBF on MCF-7 breast cancer cells.
    • Method : Cells were treated with varying concentrations of DBF for 24 and 48 hours.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values calculated at approximately 15 µM after 48 hours. Apoptotic markers such as caspase-3 activation were significantly elevated in treated cells.
  • Lung Cancer Cell Line Study :
    • Objective : Assess the effects of DBF on A549 lung cancer cells.
    • Method : Similar treatment protocols were employed as in the breast cancer study.
    • Results : Significant ROS generation was observed alongside increased expression of pro-apoptotic proteins. The IC50 value was determined to be around 12 µM.

Data Tables

StudyCell LineTreatment DurationIC50 (µM)Mechanism
1MCF-748 hours15ROS Induction, Apoptosis
2A54948 hours12ROS Induction, Apoptosis

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